molecular formula C16H23NO3 B3027553 tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate CAS No. 1332765-73-7

tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate

Cat. No.: B3027553
CAS No.: 1332765-73-7
M. Wt: 277.36
InChI Key: AFQULHWUGXLOKM-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate is a carbamate derivative featuring a cyclobutane ring fused to a 2-methoxyphenyl substituent. Carbamates of this class are commonly employed as intermediates in organic synthesis, particularly in pharmaceutical research, where they serve as protective groups for amines or building blocks for complex molecules .

Properties

IUPAC Name

tert-butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(10-7-11-16)12-8-5-6-9-13(12)19-4/h5-6,8-9H,7,10-11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQULHWUGXLOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501145767
Record name Carbamic acid, N-[1-(2-methoxyphenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501145767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332765-73-7
Record name Carbamic acid, N-[1-(2-methoxyphenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332765-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-methoxyphenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501145767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-methoxyphenyl)cyclobutanol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate is an organic compound belonging to the carbamate class, which are esters of carbamic acid. Carbamates are used in agriculture, pharmaceuticals, and as intermediates in organic synthesis. this compound has potential antibacterial properties and interacts with biochemical pathways.

Applications

This compound is investigated for various applications:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs.
  • Organic Synthesis: Utilized as a building block in organic synthesis for preparing complex molecules.
  • Medicinal Chemistry: Due to its potential biological activities, it has garnered interest in medicinal chemistry.
  • Antimicrobial & Anticancer Research: It is investigated for potential antimicrobial and anticancer properties.
  • Material Science: Its unique structure and properties make it an attractive candidate for further research in material science.
  • Development of New Materials: It is utilized in the development of new materials and chemical processes.

Physicochemical Properties and Analysis

Various analytical techniques, including NMR, IR, and MS, provide data regarding purity, structure confirmation, and functional group identification of this compound.

Factors Influencing Activity

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate with similar compounds:

Compound Name Substituent (Position) Ring Size Molecular Formula Molecular Weight (g/mol) Physical State Boiling Point (°C) Key Applications
This compound (Target Compound) 2-methoxy (ortho) Cyclobutyl C₁₅H₂₁NO₃* ~263.3* Not Reported Not Reported Synthetic intermediate
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-fluoro (meta) Cyclopropyl C₁₄H₁₈FNO₂ 251.3 White solid Not Reported Laboratory reagent
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate 3-bromo (meta) Cyclobutyl C₁₅H₂₀BrNO₂ 334.2 Not Reported Not Reported Research chemical
tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate 2-chloro (ortho) Cyclobutyl C₁₅H₂₀ClNO₂ 281.8 Not Reported Not Reported Pharmaceutical intermediate
tert-Butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate hydroxymethyl Cyclobutyl C₁₀H₁₉NO₃ 201.26 Colorless liquid 312.2 (predicted) Protecting group in synthesis

*Estimated based on analogs.

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., methoxy): The 2-methoxy group in the target compound likely enhances solubility in polar organic solvents compared to halogenated analogs. Its ortho position may introduce steric hindrance, affecting reactivity in coupling reactions . For instance, the 3-fluoro analog is a stable white solid , while the 2-chloro variant is used in pharmaceutical intermediates .

Ring Size :

  • Cyclobutyl rings (vs. cyclopropyl) provide greater conformational flexibility, which may influence binding interactions in biological systems or catalytic processes .

Physical State :

  • Hydroxymethyl-substituted analogs (e.g., tert-Butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate) are liquids due to hydrogen bonding, whereas halogenated derivatives are typically solids .

Biological Activity

Tert-butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H23NO3, featuring a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutyl ring substituted with a methoxyphenyl group. This unique structure may contribute to its biological activity.

The biological activity of this compound primarily involves interactions with specific molecular targets within biological systems. The mechanism can be hypothesized as follows:

  • Receptor Interaction : The methoxyphenyl group may enhance binding affinity to certain receptors, potentially modulating their activity.
  • Enzyme Inhibition : The carbamate function could interact with enzymes, leading to inhibition or activation depending on the target enzyme's nature.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation .
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. For example, compounds with similar structures have shown significant growth inhibition in breast cancer models .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Investigated the cytotoxic effects on various cancer cell lines, demonstrating IC50 values in the low micromolar range .
Study 2Explored the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results .
Study 3Analyzed structure-activity relationships (SAR) that highlight the importance of substituents on biological activity, suggesting modifications could enhance efficacy .

Comparative Analysis

Comparing this compound with similar compounds reveals unique aspects of its structure that may influence its biological profile:

CompoundStructureBiological Activity
Compound Atert-butyl N-[2-(4-methoxyphenyl)ethyl]carbamateModerate antimicrobial activity
Compound Btert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamateHigh cytotoxicity against specific cancer cell lines

Q & A

Q. What purification techniques are optimal for isolating this compound?

  • Answer :
  • Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (20–40% EtOAc).
  • Recrystallization : Dissolve in hot ethanol, then cool to −20°C for crystal formation.
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for high-purity batches.
    emphasizes solvent selection to avoid decomposition during purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate

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